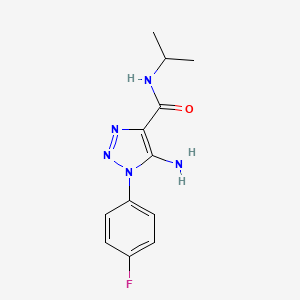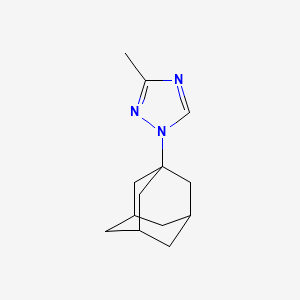
1-(1-adamantyl)-3-methyl-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-adamantyl)-3-methyl-1H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as amantadine, which is a well-known antiviral drug. However,
作用机制
The mechanism of action of 1-(1-adamantyl)-3-methyl-1H-1,2,4-triazole involves its ability to inhibit viral replication and protect neurons from oxidative stress and neurotoxicity. The compound works by binding to specific receptors or enzymes involved in these processes, thereby preventing their activity.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including:
1. Inhibition of viral replication: The compound inhibits viral replication by preventing the release of viral particles from infected cells.
2. Protection of neurons: this compound protects neurons from oxidative stress and neurotoxicity by reducing the production of reactive oxygen species and increasing the expression of antioxidant enzymes.
3. Anti-inflammatory activity: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
The advantages of using 1-(1-adamantyl)-3-methyl-1H-1,2,4-triazole in lab experiments include its potent antiviral activity, neuroprotective effects, and anti-inflammatory activity. However, the limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
1-(1-adamantyl)-3-methyl-1H-1,2,4-triazole has various potential future directions for scientific research, including:
1. Development of new antiviral drugs: The compound can be used as a lead compound for the development of new antiviral drugs with improved efficacy and safety profiles.
2. Treatment of neurodegenerative diseases: this compound can be further studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Anti-inflammatory therapy: The compound can be investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
This compound is a chemical compound that has various scientific research applications, including its use as an antiviral drug, neuroprotective agent, and anti-inflammatory agent. The compound has potential future directions for the development of new drugs and the treatment of various diseases. However, further studies are needed to determine its optimal dosage and administration and to assess its potential toxicity.
合成方法
The synthesis of 1-(1-adamantyl)-3-methyl-1H-1,2,4-triazole involves the reaction of adamantane with methyl hydrazine in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate hydrazone, which is then cyclized to form the triazole ring. The final product is obtained through purification and isolation steps.
科学研究应用
1-(1-adamantyl)-3-methyl-1H-1,2,4-triazole has been found to have various scientific research applications, including:
1. Antiviral activity: this compound has been shown to have potent antiviral activity against a range of viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus (HIV).
2. Neuroprotection: Studies have shown that this compound has neuroprotective effects and can prevent neuronal damage caused by oxidative stress and neurotoxicity.
3. Anti-inflammatory activity: this compound has been found to have anti-inflammatory activity and can reduce inflammation in various animal models.
属性
IUPAC Name |
1-(1-adamantyl)-3-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-9-14-8-16(15-9)13-5-10-2-11(6-13)4-12(3-10)7-13/h8,10-12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRLZJCTKYSSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


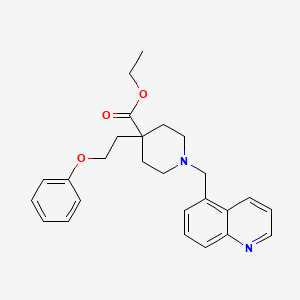
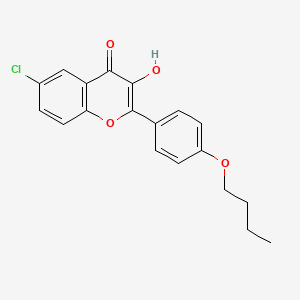
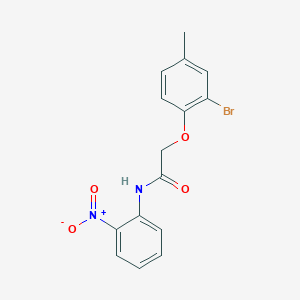
![5-(1-cyclohexen-1-ylacetyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5199584.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5199590.png)
![N-{1-[1-(1H-indazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5199597.png)
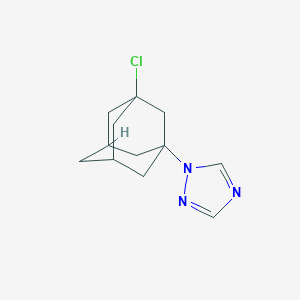
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5199603.png)
![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5199620.png)
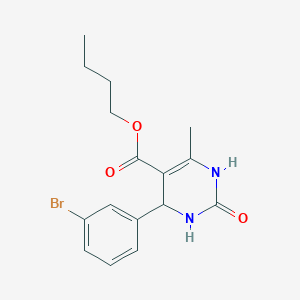
![5-[(2,5-dimethylphenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5199632.png)
